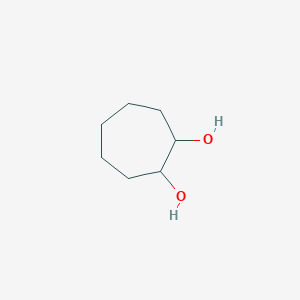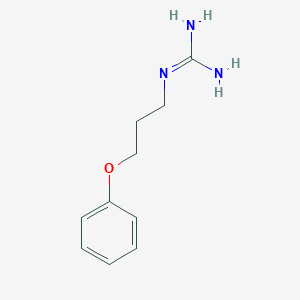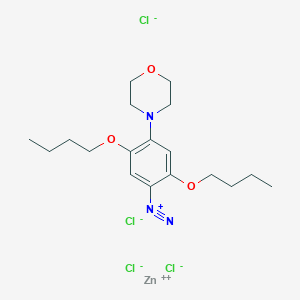
zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
Descripción general
Descripción
zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 2,5-dibutoxy-4-(4-morpholinyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or in aqueous media.
Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.
Reduction Reactions: Sodium sulfite or hypophosphorous acid is commonly used as reducing agents.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments. It serves as an intermediate in various organic synthesis reactions.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions but lacks the additional functional groups present in the 2,5-dibutoxy-4-(4-morpholinyl) derivative.
Benzenediazonium tetrafluoroborate: Another diazonium salt with different counterions, used in organic synthesis.
2,5-Dibutoxy-4-(4-morpholinyl)aniline: The precursor to the diazonium salt, used in the synthesis of the compound.
Uniqueness
The uniqueness of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) lies in its specific functional groups, which provide additional reactivity and versatility in organic synthesis. The presence of the morpholine ring and dibutoxy groups can influence the compound’s reactivity and the properties of the resulting products.
Propiedades
IUPAC Name |
zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N3O3.4ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;;/h13-14H,3-12H2,1-2H3;4*1H;/q+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIWQBXGVZFML-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl4N3O3Zn- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14726-58-0 | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14726-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


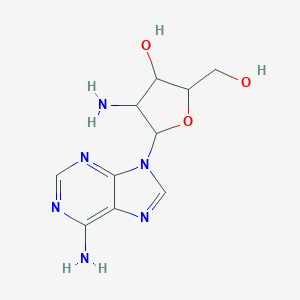
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
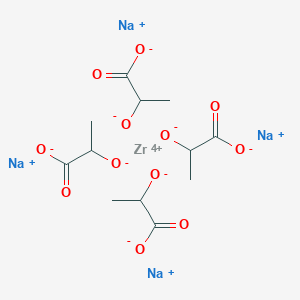
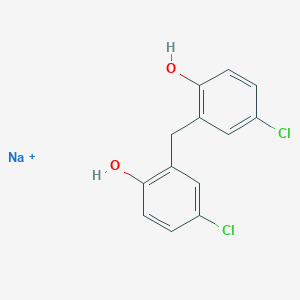
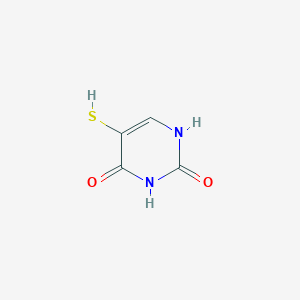
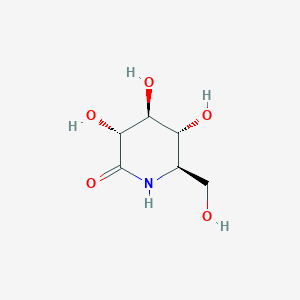

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)




